![molecular formula C19H22Cl2N2O B3852450 1-(2,6-dichlorobenzyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B3852450.png)
1-(2,6-dichlorobenzyl)-4-(2-ethoxyphenyl)piperazine
Overview
Description
1-(2,6-dichlorobenzyl)-4-(2-ethoxyphenyl)piperazine, commonly known as DEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEEP is a piperazine derivative that is synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of DEEP is not fully understood. However, it is believed that DEEP exerts its antitumor and antimicrobial effects by interfering with the DNA synthesis and replication processes. DEEP has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the normal functioning of cells.
Biochemical and Physiological Effects:
DEEP has been found to possess significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DEEP has also been found to possess potent antimicrobial activity by disrupting the cell membrane of microorganisms.
Advantages and Limitations for Lab Experiments
DEEP has several advantages for use in lab experiments. It is easy to synthesize, stable under normal conditions, and has a long shelf life. However, DEEP also has some limitations. It is highly toxic and requires special handling and disposal procedures. DEEP is also expensive, which may limit its use in some experiments.
Future Directions
DEEP has several potential future directions. One of the most promising directions is the development of DEEP-based drugs for the treatment of cancer and infectious diseases. DEEP can also be used as a tool for studying the DNA synthesis and replication processes. In addition, DEEP can be modified to improve its potency and selectivity towards specific targets.
Conclusion:
In conclusion, DEEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEEP is synthesized using a simple and efficient method and has been extensively studied for its potential applications in medicinal chemistry. DEEP possesses significant antitumor and antimicrobial activity and has several advantages and limitations for use in lab experiments. DEEP has several potential future directions, including the development of DEEP-based drugs for the treatment of cancer and infectious diseases.
Scientific Research Applications
DEEP has been extensively studied for its potential applications in various fields. One of the most promising applications of DEEP is in the field of medicinal chemistry. DEEP has been shown to possess significant antitumor activity against various cancer cell lines. It has also been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O/c1-2-24-19-9-4-3-8-18(19)23-12-10-22(11-13-23)14-15-16(20)6-5-7-17(15)21/h3-9H,2,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBUEVDWSCTNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.